molecular formula C28H38N8O10S B14122388 Trimethoprimsulfat

Trimethoprimsulfat

Cat. No.: B14122388
M. Wt: 678.7 g/mol
InChI Key: UILMMYFRNCCPLK-UHFFFAOYSA-N
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Description

Historical Academic Context of Trimethoprimsulfat Discovery and Development

The academic journey of this compound is intrinsically linked to the broader history of antimicrobial chemotherapy, particularly the development of antifolate agents. The story begins with the discovery of sulfonamides, the first class of effective systemic antimicrobial agents. In 1932, German chemist Josef Klarer synthesized the first sulfonamide, which was found to have antibacterial properties. huvepharma.com This discovery ushered in the "sulfa craze" and laid the groundwork for a new approach to fighting bacterial infections by targeting essential metabolic pathways. huvepharma.com

Decades later, academic research sought to enhance the efficacy of sulfonamides and overcome emerging resistance. This led to the discovery of trimethoprim (B1683648) in 1962. huvepharma.comwikipedia.org Researchers identified it as a potent and selective inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for bacterial survival. wikipedia.orgmhmedical.com The true breakthrough in its academic and therapeutic application came from studies in the late 1960s that described the powerful synergy between trimethoprim and the sulfonamide sulfamethoxazole (B1682508). wikipedia.org Researchers demonstrated that blocking two sequential steps in the same metabolic pathway—the folate synthesis pathway—resulted in a bactericidal effect that was significantly greater than the sum of the individual components. mhmedical.comwikipedia.org This principle of sequential blockade became a cornerstone of antimicrobial research and established the combination as a vital area of study.

Significance of this compound in Biochemical and Microbiological Research

The significance of this compound in biochemical and microbiological research is centered on its precise mechanism of action, which has made it a valuable tool for studying microbial physiology. Trimethoprim is a structural analog of the pteridine (B1203161) portion of dihydrofolic acid (DHF). nih.gov It acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). wikipedia.orgdrugbank.com This enzyme catalyzes the reduction of DHF to tetrahydrofolic acid (THF), a co-factor essential for the synthesis of purines, thymidine (B127349), and certain amino acids, which are the building blocks of DNA, RNA, and proteins. ekb.eg By inhibiting DHFR, trimethoprim halts the production of these vital components, thereby arresting bacterial growth. ekb.eg

A key aspect highlighted in research is trimethoprim's selectivity. It binds to bacterial DHFR with an affinity that is thousands of times greater than its affinity for the mammalian equivalent, allowing it to selectively target microbial processes. wikipedia.org

The combination of trimethoprim with a sulfonamide, such as sulfamethoxazole, is a classic example of synergistic antimicrobial activity studied in microbiology. mhmedical.com Sulfonamides inhibit an earlier step in the folate pathway by competing with para-aminobenzoic acid (PABA) to block the enzyme dihydropteroate (B1496061) synthase (DHPS). mhmedical.comtandfonline.com The dual inhibition of this pathway at two distinct points is highly effective and has been a subject of extensive research to understand synergistic drug interactions and to combat the development of resistance. wikipedia.orgtandfonline.com

Table 1: Enzymes Targeted in the Folate Synthesis Pathway

Compound Target Enzyme Metabolic Step Inhibited
Sulfamethoxazole Dihydropteroate Synthase (DHPS) Incorporation of PABA into dihydropteroic acid

Current Research Landscape and Emerging Themes for this compound

The contemporary research landscape for this compound is dominated by several key themes, primarily driven by the global challenge of antimicrobial resistance. While the combination of trimethoprim and sulfamethoxazole remains clinically relevant, its efficacy is threatened by the emergence of resistant bacterial strains. tandfonline.comnih.gov

Key Research Areas:

Mechanisms of Resistance: A major focus of current research is to understand the genetic and biochemical basis of resistance. Studies have identified resistance mechanisms that include the acquisition of resistance genes (such as sul for sulfonamides and dfr for trimethoprim) often carried on mobile genetic elements like plasmids and integrons. nih.govresearchgate.net Research also investigates mutations in the target enzymes (DHFR and DHPS) that reduce drug binding affinity. researchgate.net

Surveillance and Novel Applications: Researchers are actively monitoring resistance patterns in various pathogens. nih.gov Concurrently, studies are exploring the efficacy of trimethoprim-containing regimens against multi-drug resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and Stenotrophomonas maltophilia, where it may still serve as a viable option. nih.govnih.gov Some research has even investigated its use in treating rare or newly identified pathogens. neurology.org For instance, time-kill kinetic studies are used to evaluate its bactericidal activity against resistant strains. nih.govasm.org

Host-Microbe Interactions: An emerging theme is the effect of antibiotics on the host's microbiome. Recent studies using humanized microbiome mouse models have investigated how treatment with trimethoprim-sulfamethoxazole alters the composition of the gut microbiota. mdpi.com This research is crucial for understanding the broader ecological impact of antibiotic use. For example, studies have shown significant shifts in the abundance of bacterial families like Lachnospiraceae following treatment. mdpi.com

Drug Development: The fundamental mechanism of trimethoprim continues to inspire the development of new antifolate drugs. ekb.egtandfonline.com Research into trimethoprim derivatives and their metal complexes aims to create novel compounds with enhanced biological activity and the potential to overcome existing resistance. ekb.eg

Table 2: Selected Recent Research Findings on Trimethoprim/Sulfamethoxazole (TMP/SMX)

Research Focus Organism/Model Studied Key Finding
Resistance Emergence Staphylococcus aureus In-vitro exposure to sub-MIC levels of TMP/SMX for over eight days led to the emergence of resistant strains, some with stable mutations in the dfrB gene. researchgate.net
Resistance Mechanisms Stenotrophomonas maltophilia Global emergence of resistance is mediated by the acquisition of sul and dfr genes, often linked to mobile genetic elements like class 1 integrons and ISCR elements. nih.gov
Efficacy in MDR Infections Klebsiella pneumoniae A structured, long-term regimen of TMP/SMX was shown to be effective for recurrent multidrug-resistant K. pneumoniae urinary tract infections in a specific patient cohort. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38N8O10S

Molecular Weight

678.7 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium-2,4-diamine;sulfate

InChI

InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4)

InChI Key

UILMMYFRNCCPLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Biochemical and Molecular Mechanisms of Action of Trimethoprimsulfat

Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprimsulfat

The core of this compound's antimicrobial efficacy lies in its reversible and selective inhibition of dihydrofolate reductase (DHFR). drugbank.com This enzyme is responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). drugbank.comwikipedia.org THF and its derivatives are indispensable cofactors for the synthesis of purines, thymidine (B127349), and various amino acids, which are the fundamental building blocks of DNA and proteins. drugbank.commdpi.com By obstructing DHFR, this compound effectively cuts off the supply of THF, thereby arresting cell growth and replication. patsnap.comrcsb.org

Trimethoprim's remarkable selectivity for bacterial DHFR over its mammalian counterpart stems from specific molecular interactions within the enzyme's active site. drugbank.compatsnap.com It acts as a competitive inhibitor, binding to the DHFR active site and preventing the binding of the natural substrate, DHF. rcsb.orgopen.edu This non-covalent binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. rcsb.org

Structural studies have revealed that the 2,4-diaminopyrimidine (B92962) portion of trimethoprim (B1683648) is key to its binding. rcsb.orgresearchgate.net The amino groups form critical hydrogen bonds with a conserved acidic residue (like Aspartate-27 in Escherichia coli) and the backbone of other residues within the active site. rcsb.org The trimethoxybenzyl ring of the molecule fits into a large hydrophobic pocket, further anchoring the inhibitor through van der Waals interactions. rcsb.org The presence of the cofactor NADPH can enhance the stability of the trimethoprim-DHFR complex. nih.gov

Table 1: Key Molecular Interactions of Trimethoprim with Bacterial DHFR

Interacting Part of Trimethoprim Interacting Residue/Component in DHFR Type of Interaction
Diaminopyrimidine Core Asp27 (in S. aureus) Hydrogen Bond
Diaminopyrimidine Core Leu5 (in S. aureus) Hydrogen Bond
Diaminopyrimidine Core Phe92 (in S. aureus) Hydrogen Bond
Diaminopyrimidine Core Thr111 (in S. aureus) Water-mediated Hydrogen Bond
Trimethoxybenzyl Group Hydrophobic Pocket Residues Van der Waals / Hydrophobic

Data sourced from PDB ID: 2w9g as described in reference rcsb.org.

The inhibition of DHFR by trimethoprim is a reversible process. drugbank.com A crucial aspect of its clinical utility is its high selectivity; the affinity of trimethoprim for bacterial DHFR is several thousand times greater than for human DHFR. rcsb.orgnih.gov This is reflected in their respective inhibition constants (Ki). For example, the Ki for E. coli DHFR is in the nanomolar range, while for human DHFR it is in the micromolar range, signifying a much weaker interaction with the human enzyme. nih.gov This dramatic difference in affinity underpins the selective toxicity of trimethoprim against bacteria. drugbank.comrcsb.org The inhibition kinetics can be complex, sometimes characterized as a slow-binding process where an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state. rcsb.org

Table 2: Comparative Inhibition of DHFR by Trimethoprim

Organism/Enzyme Inhibition Constant (Ki or IC50) Fold Difference (approx.)
E. coli DHFR (chromosomal) IC50 = 0.007 µM 1
Human DHFR Ki ≈ 200-500 nM (0.2-0.5 µM) ~28-71x higher than E. coli
S. pneumoniae DHFR (TMP-sensitive) Ki ≈ 0.08 nM (0.00008 µM) ~87x lower than E. coli
Trimethoprim-Resistant E. coli DHFR (Type XV) IC50 = 22.4 µM ~3200x higher than sensitive E. coli

Data compiled from references nih.govnih.govguidetopharmacology.org. Note: IC50 and Ki are related but not identical measures of inhibitor potency. Comparisons are illustrative.

High-resolution three-dimensional structures of trimethoprim bound to DHFR from various species have been determined using X-ray crystallography and NMR spectroscopy. msu.runih.gov These studies visualize the inhibitor nestled within a deep cleft on the enzyme's surface. msu.ru The structural data confirm that the diaminopyrimidine ring sits (B43327) deep within the active site, forming the critical hydrogen bonds, while the trimethoxybenzyl group is oriented toward the surface, engaging in hydrophobic contacts. rcsb.orgmsu.ru These structural insights have been fundamental to understanding the basis of trimethoprim's potency and selectivity, and have also informed the development of new DHFR inhibitors. biorxiv.orgnih.gov

Enzyme Kinetics of DHFR Inhibition by this compound

Metabolic Pathway Disruption by this compound

By inhibiting DHFR, trimethoprim causes a rapid depletion of the cellular pool of tetrahydrofolate (THF). patsnap.comrcsb.org THF is a crucial carrier of one-carbon units, which are essential for several key biosynthetic pathways. mdpi.compatsnap.com The disruption of THF regeneration leads to the shutdown of:

Thymidylate Synthesis: The methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is dependent on a THF derivative. mdpi.comnih.gov Halting this step directly inhibits DNA replication. wikipedia.org

Purine (B94841) Synthesis: The de novo synthesis of purine nucleotides (precursors to adenine (B156593) and guanine) requires THF cofactors at two different steps in the pathway. mdpi.compatsnap.com

Amino Acid Metabolism: The synthesis of methionine and the conversion of serine to glycine (B1666218) are also dependent on THF-mediated one-carbon transfers. mdpi.com

This multi-pronged attack on the synthesis of essential macromolecules starves the bacterial cell, preventing it from growing or dividing. mdpi.comlumenlearning.com

Cellular Effects of DHFR Inhibition in Target Organisms

The metabolic disruption caused by DHFR inhibition has severe consequences at the cellular level. The primary effects observed in susceptible bacteria include:

Inhibition of DNA and Protein Synthesis: The scarcity of thymidine, purines, and certain amino acids leads to a swift cessation of DNA replication and protein synthesis. wikipedia.orgrcsb.org

Bacteriostasis: Initially, trimethoprim is bacteriostatic, meaning it inhibits bacterial growth and reproduction. drugbank.com

Induction of "Thymineless Death": Prolonged and severe depletion of thymidine can trigger a lethal process known as "thymineless death." nih.gov This state of unbalanced growth, where the cell continues to increase in mass without being able to replicate its DNA, ultimately leads to cell death. nih.gov

The selective action of this compound is enhanced because mammalian cells can utilize pre-formed folates (like folic acid) from their diet, bypassing the DHFR-dependent pathway that is blocked by the drug. open.eduopen.edu This, combined with the inherently lower affinity of trimethoprim for the human DHFR enzyme, ensures that the drug primarily targets microbial cells. patsnap.comrcsb.org

Mechanisms and Dynamics of Antimicrobial Resistance to Trimethoprimsulfat

Genetic and Molecular Basis of Trimethoprim (B1683648) Sulfate (B86663) Resistance

The emergence and spread of resistance to trimethoprim, a synthetic antimicrobial agent that inhibits dihydrofolate reductase (DHFR), poses a significant challenge in the treatment of bacterial infections. drugbank.comnih.gov Resistance can be intrinsic or acquired and is mediated by several distinct genetic and molecular mechanisms. nih.govoup.com These include alterations in the drug's target site, the active removal of the drug from the bacterial cell via efflux pumps, and enzymatic modification or inactivation of the drug. oup.comoup.comjmb.or.kr

Target Site Alterations and Mutations in DHFR

A primary mechanism of resistance to trimethoprim involves alterations to its target enzyme, dihydrofolate reductase (DHFR). drugbank.comfrontiersin.org DHFR plays a crucial role in the bacterial metabolic pathway by catalyzing the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor essential for the synthesis of nucleic acids and proteins. drugbank.comfda.gov Trimethoprim's efficacy stems from its ability to bind to bacterial DHFR with a much higher affinity than to its mammalian counterpart, thereby selectively inhibiting bacterial growth. drugbank.com

Resistance arises through mutations in the chromosomal gene encoding DHFR, folA in Escherichia coli, which lead to amino acid substitutions in the enzyme. frontiersin.orgresearchgate.net These changes can reduce the binding affinity of trimethoprim to the enzyme, rendering the drug less effective. asm.org This mechanism typically confers low to intermediate levels of resistance. asm.org However, higher levels of resistance can be achieved through the overproduction of the altered DHFR enzyme or a combination of both mutations and overproduction. frontiersin.orgfrontiersin.orgasm.org

Spontaneous mutations in the bacterial chromosome can lead to these alterations, and the presence of the antibiotic provides the selective pressure for these resistant strains to proliferate. researchgate.net For instance, in Staphylococcus aureus, single amino acid substitutions such as F99Y or H150R in DHFR have been shown to confer resistance. oup.com Similarly, in Streptococcus pneumoniae, an Ile100-Leu mutation in the DHFR gene resulted in a 50-fold increase in the inhibitory concentration of trimethoprim. nih.gov In some cases, bacteria can acquire genes encoding for trimethoprim-resistant DHFR variants from other organisms through horizontal gene transfer. frontiersin.org

Research has identified numerous mutations in the DHFR gene that contribute to trimethoprim resistance across different bacterial species. In a study on Pneumocystis jirovecii, several DHFR variants with mutations such as S31F, F36C, and L65P showed significantly higher resistance to trimethoprim. nih.gov Similarly, in Streptococcus pneumoniae, mutations like Glu20-Asp and Ile100-Leu have been identified in trimethoprim-resistant isolates. nih.gov In Staphylococcus aureus, novel mutations L41F and F99S have also been reported to confer resistance. oup.com

Bacterial SpeciesDHFR MutationEffect on Trimethoprim ResistanceReference
Pneumocystis jiroveciiS31F, F36C, L65P, A67V, V79I, I158V4- to 100-fold higher Ki values for trimethoprim nih.gov
Streptococcus pneumoniaeGlu20-Asp, Pro70-Ser, Gln81-His, Asp92-Ala, Ile100-Leu, Leu135-Phe50-fold more resistant nih.gov
Staphylococcus aureusL41F, F99S, F99Y, H150R4- to 16-fold increase in resistance oup.com

Efflux Pump Systems and Trimethoprimsulfat Efflux

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics like trimethoprim. oup.comnih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. scielo.br In Gram-negative bacteria, these systems are often tripartite, consisting of an inner membrane protein, a periplasmic membrane fusion protein, and an outer membrane protein, which together form a channel to expel substances from the cell. scielo.br

The overexpression of these efflux pumps is a significant cause of multidrug resistance (MDR). journalagent.com Several families of efflux pumps have been identified, including the Resistance-Nodulation-Cell Division (RND) family, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily. nih.govsemanticscholar.org

Several specific efflux pumps have been identified as contributing to trimethoprim resistance in various bacterial pathogens.

AcrAB-TolC: This RND-type efflux pump in Escherichia coli and other Enterobacteriaceae is a major contributor to intrinsic and acquired multidrug resistance, with trimethoprim being one of its substrates. frontiersin.org

MexAB-OprM: In Pseudomonas aeruginosa, this RND efflux pump confers resistance to a broad range of antibiotics, including trimethoprim. mdpi.com

SmeDEF: This efflux pump in Stenotrophomonas maltophilia is responsible for both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.govasm.org Overexpression of SmeDEF leads to reduced susceptibility to both components of the drug combination. nih.gov

BpeEF-OprC: Expression of this efflux pump in Burkholderia pseudomallei is a cause of resistance to trimethoprim and trimethoprim-sulfamethoxazole. nih.gov

AdeABC: The AdeABC efflux pump in Acinetobacter baumannii provides resistance to a wide array of antimicrobials, including trimethoprim. nih.gov

Efflux PumpBacterial SpeciesSubstrates IncludeReference
AcrAB-TolCEscherichia coli, EnterobacteriaceaeTrimethoprim, various antibiotics, detergents, bactericides frontiersin.org
MexAB-OprMPseudomonas aeruginosaTrimethoprim, tetracycline, chloramphenicol, quinolones, β-lactams mdpi.com
SmeDEFStenotrophomonas maltophiliaTrimethoprim-sulfamethoxazole, tetracycline, chloramphenicol, fluoroquinolones nih.govasm.org
BpeEF-OprCBurkholderia pseudomalleiTrimethoprim, trimethoprim-sulfamethoxazole nih.gov
AdeABCAcinetobacter baumanniiTrimethoprim, aminoglycosides, fluoroquinolones, β-lactams, chloramphenicol nih.gov

The expression of efflux pump genes is tightly controlled by regulatory proteins. journalagent.com Mutations in these regulatory genes can lead to the overexpression of efflux pumps and, consequently, increased antibiotic resistance. journalagent.commdpi.com For example, the expression of the AcrAB-TolC pump is regulated by local repressors like AcrR and global regulators. frontiersin.org In Aeromonas veronii, the RNA chaperone Hfq has been shown to regulate the expression of the acrAB efflux pump genes. frontiersin.org Deletion of the hfq gene resulted in decreased expression of acrA and acrB, leading to increased sensitivity to trimethoprim. frontiersin.org

In Acinetobacter baumannii, the AdeABC efflux pump is regulated by a two-component system, AdeRS. mdpi.com Mutations in the adeS or adeR genes can lead to the overexpression of the AdeABC pump. mdpi.com Another two-component system, BaeSR, also regulates the expression of the AdeABC operon. mdpi.com Similarly, in Stenotrophomonas maltophilia, mutations in the regulator SmeT are often responsible for the overexpression of the SmeDEF efflux pump. asm.org Inactivation of the MgrB protein in Escherichia coli has also been shown to confer trimethoprim resistance through the upregulation of the PhoP/Q system, which in turn increases the expression of folA, the gene encoding DHFR. frontiersin.orgnih.gov

The development of efflux pump inhibitors (EPIs) is a promising strategy to combat antibiotic resistance. nih.govnih.gov EPIs are compounds that can block the function of efflux pumps, thereby restoring the efficacy of existing antibiotics. nih.gov Research in this area focuses on identifying and developing molecules that can effectively inhibit these pumps with minimal toxicity to the host. nih.gov

Several approaches are being explored in the search for EPIs:

Screening of natural and synthetic compounds: Researchers screen libraries of compounds to identify those that can synergize with antibiotics. nih.govoup.com For example, a study found that trimethoprim itself, along with epinephrine, could act as an inhibitor of RND efflux pumps in Gram-negative bacteria. nih.govoup.com

Peptidomimetic compounds: Compounds like PAβN (phenylalanyl-arginyl-β-naphthylamide) were among the first EPIs discovered and have been shown to potentiate the activity of several antibiotics by inhibiting RND efflux pumps. nih.gov However, its clinical potential is limited due to toxicity. nih.gov

Targeting specific components of the efflux pump: Research is also focused on designing inhibitors that bind to specific sites on the efflux pump proteins, such as the proposed binding site for D13-9001 in AcrB and MexB. nih.gov

Disrupting the energy source of the pump: Some inhibitors, like carbonyl cyanide m-chlorophenylhydrazone (CCCP), work by dissipating the proton motive force that powers many efflux pumps. nih.govkoreamed.org However, their use is often limited to laboratory settings due to cellular toxicity. nih.gov

The ultimate goal is to develop EPIs that can be used in combination with antibiotics to treat infections caused by multidrug-resistant bacteria. nih.gov

Mechanisms of Efflux Pump Activation and Regulation

Enzymatic Inactivation or Modification of this compound

While less common than target site modification and efflux, enzymatic inactivation represents another mechanism of resistance to trimethoprim. oup.comoup.com This mechanism involves the production of enzymes that chemically modify or degrade the antibiotic, rendering it inactive. nih.gov

The primary mechanism of acquired resistance to trimethoprim is the production of drug-resistant variants of the target enzyme, DHFR, encoded by dfr genes. jmb.or.krplos.orgki.se These genes are often located on mobile genetic elements like plasmids, transposons, and integrons, which facilitates their spread among different bacterial species. plos.orgki.sefrontiersin.org To date, over 30 different dfr genes have been identified. plos.org The acquisition of these genes allows bacteria to produce an additional DHFR enzyme that is not inhibited by trimethoprim, enabling them to continue folic acid synthesis even in the presence of the drug. ki.se This mechanism typically confers high-level resistance to trimethoprim. oup.comjmb.or.kr

In Gram-negative bacteria, dfr genes are frequently found as gene cassettes within integrons, which are genetic elements that can capture and express resistance genes. plos.orgki.se The most prevalent of these genes, such as dfrA1 and variants of dfrA17, mediate high-level resistance and are commonly found in enteric bacteria. oup.complos.org For instance, in a study of uropathogenic E. coli, dfrA1 was the most common trimethoprim resistance gene identified. plos.org

In Gram-positive bacteria, such as Staphylococcus species, acquired resistance is also often due to the presence of dfr genes. asm.org For example, the dfrF and dfrG genes have been identified in trimethoprim-resistant Streptococcus pyogenes. nih.gov

Reduced Permeability of Cellular Membranes to this compound

Bacterial resistance to antimicrobial agents like this compound can be mediated by several mechanisms, one of which involves altering the permeability of the cellular membrane. oup.comoup.com This strategy effectively reduces the intracellular concentration of the drug, preventing it from reaching its target site, the dihydrofolate reductase (DHFR) enzyme. drugbank.comrcsb.org

Reduced permeability can be an intrinsic characteristic of some bacteria or an acquired trait. oup.comfrontiersin.org For instance, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, naturally presents a barrier to the entry of many antibiotics. frontiersin.orgasm.org Bacteria can further limit the influx of this compound by modifying this outer membrane, such as by altering or reducing the number of porin channels, which are water-filled channels that many hydrophilic antibiotics use to enter the cell. asm.orgmdpi.com Such changes in membrane permeability often result in a low-level of resistance but can work in concert with other resistance mechanisms, like efflux pumps, to achieve higher levels of resistance. asm.org

Furthermore, some efflux pumps, such as the AdeABC system in Acinetobacter baumannii, are known to contribute to resistance against a wide range of antibiotics, including trimethoprim. mdpi.com The SmeDEF efflux pump in Stenotrophomonas maltophilia has also been shown to contribute to both intrinsic and acquired resistance to the combination of trimethoprim and sulfamethoxazole (B1682508). nih.govasm.org The overexpression of such pumps can significantly reduce the susceptibility of bacteria to these antimicrobial agents. nih.gov

Dissemination of this compound Resistance Genes in Non-Clinical Environments

The spread of antibiotic resistance is a significant public health concern, and non-clinical environments play a crucial role as reservoirs and conduits for the dissemination of resistance genes.

Horizontal Gene Transfer Mechanisms (Plasmids, Transposons, Integrons)

The primary driver for the spread of trimethoprim resistance is horizontal gene transfer (HGT), a process where genetic material is exchanged between different bacteria. bioguardlabs.comnih.govoup.com This is in contrast to vertical gene transfer, where genetic information is passed from parent to offspring. HGT allows for the rapid acquisition of resistance genes, even across different bacterial species. nih.govmdpi.com The key mobile genetic elements (MGEs) involved in the dissemination of trimethoprim resistance genes are plasmids, transposons, and integrons. nih.govoup.comnih.gov

Plasmids: These are small, circular DNA molecules that can replicate independently of the bacterial chromosome. bioguardlabs.comdovepress.com They can be transferred between bacteria through a process called conjugation, which is considered a highly prevalent method of HGT in nature. bioguardlabs.com Plasmids can carry multiple resistance genes, including those for trimethoprim (dfr genes) and sulfonamides (sul genes), making them efficient vectors for the spread of multidrug resistance. oup.comjmb.or.kr

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. mdpi.com This mobility allows them to integrate resistance genes into plasmids, facilitating their subsequent transfer. bioguardlabs.com The Tn21 family of transposons is a well-known example that often carries genes for both trimethoprim and sulfonamide resistance. oup.comoup.com

Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. oup.commdpi.com Class 1 and Class 2 integrons are frequently found in clinical isolates and are significantly associated with trimethoprim (dfrA) and sulfonamide (sul) resistance genes. oup.comnih.gov The dfrA1 gene cassette, for instance, is commonly found within the static gene array of Type 2 integrons. oup.com The integrase gene (intI) within the integron allows for the insertion of new gene cassettes, contributing to the accumulation of multiple resistance determinants. oup.com

The frequent transfer of these mobile genetic elements among bacteria in various environments contributes significantly to the widespread distribution of trimethoprim resistance. oup.com

Evolutionary Ecology of this compound Resistance

The evolutionary ecology of trimethoprim resistance is a multifaceted process driven by selection pressures, genetic mechanisms, and ecological interactions. royalsocietypublishing.orgresearchgate.net The widespread use of trimethoprim in clinical and agricultural settings has created a strong selective environment, favoring the emergence and spread of resistant bacteria. researchgate.net Even at sub-inhibitory concentrations, trimethoprim can select for resistance. royalsocietypublishing.org

The primary mechanisms for the evolution of trimethoprim resistance are chromosomal mutations and horizontal gene transfer (HGT). royalsocietypublishing.orgmdpi.com Chromosomal mutations typically occur in the dfr gene, which encodes the target enzyme dihydrofolate reductase (DHFR). nih.govnih.gov These mutations can alter the enzyme's structure, reducing its affinity for trimethoprim. nih.gov Studies on E. coli have shown that resistance to trimethoprim often evolves in a stepwise manner, with sequential mutations in the DHFR gene leading to progressively higher levels of resistance. nih.gov

Horizontal gene transfer is a key driver for the rapid and widespread dissemination of trimethoprim resistance. royalsocietypublishing.org Resistance genes, often located on mobile genetic elements like plasmids and integrons, can be transferred between different bacteria, including across species boundaries. royalsocietypublishing.orgresearchgate.net The dfrA gene cassettes, frequently found within class 1 integrons, are major determinants of trimethoprim resistance in E. coli and can be readily transferred. researchgate.net

The ecological context significantly influences the evolution of resistance. oup.com In natural environments, bacteria exist within complex microbial communities where interactions such as competition and cooperation can affect the selection for and spread of resistance. royalsocietypublishing.orgoup.com The presence of other pollutants, such as heavy metals, can also co-select for antibiotic resistance, as genes for resistance to both types of substances are sometimes located on the same mobile genetic element. royalsocietypublishing.org

Furthermore, the fitness cost associated with resistance mutations can play a role in their maintenance and spread. While some resistance mutations may initially come with a fitness cost, compensatory mutations can arise that restore the fitness of the resistant strain, allowing it to persist even in the absence of the antibiotic. oup.com The acquisition of a resistance genotype can, in some cases, even increase the fitness of bacteria, leading to the replacement of susceptible genotypes. oup.com

The structure of the environment also impacts the evolution of resistance. For instance, spatially structured environments, such as biofilms, can allow for the prolonged evolution of resistance and lead to different evolutionary trajectories compared to well-mixed environments. biorxiv.org

Table 2: Common Trimethoprim Resistance Genes and Their Association with Mobile Genetic Elements

Resistance Gene FamilyCommon GenesAssociated Mobile Genetic Elements
dfrAdfrA1, dfrA5, dfrA8, dfrA12, dfrA14, dfrA17Class 1 and Class 2 Integrons, Plasmids
dfrB-Chromosomal mutations
Information compiled from studies on trimethoprim resistance genes. nih.govnih.govresearchgate.net

Advanced Synthetic Chemistry and Derivatization of Trimethoprimsulfat

Novel Synthetic Routes for Trimethoprimsulfat and Analogues

The synthesis of Trimethoprim (B1683648) and its sulfate (B86663) salt has evolved, with researchers continuously seeking more efficient and environmentally benign methods.

Stereoselective Synthesis Methodologies

While Trimethoprim itself is not chiral, the principles of stereoselective synthesis are crucial in the development of its more complex analogs where stereochemistry can significantly influence biological activity. Research in this area often focuses on creating specific stereoisomers of derivative compounds to investigate their interaction with target enzymes like dihydrofolate reductase (DHFR). researcher.life Although direct stereoselective synthesis of this compound is not a primary focus due to its achiral nature, the broader field of stereoselective synthesis provides the tools to create novel, chiral analogs with potentially improved pharmacological profiles.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing "green" synthetic routes for pharmaceuticals to minimize environmental impact. For Trimethoprim, this includes exploring methods that reduce the use of hazardous reagents and solvents, improve atom economy, and lower energy consumption. One patented method describes the synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde (B134019) and ethyl cyanoacetate, highlighting advantages such as a high conversion rate and being suitable for industrial production. google.com This approach represents a step towards more sustainable pharmaceutical manufacturing. google.com Additionally, the use of multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, offers a one-step synthesis of Trimethoprim analogs, which aligns with the principles of green chemistry by reducing the number of synthetic steps and potential waste. frontiersin.org

Design and Synthesis of Novel this compound Derivatives

The modification of the Trimethoprim scaffold is a key strategy for developing new therapeutic agents with enhanced properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For Trimethoprim, SAR studies have guided the synthesis of numerous derivatives. nih.gov Modifications at the 4-position of the trimethoxybenzyl ring have been a particular focus. For instance, demethylation of the 4-methoxy group to yield hydroxy trimethoprim (HTMP) has been a starting point for further derivatization. nih.gov Incorporating various substituents at this position, such as benzyloxy and phenylethanone groups, has led to compounds with improved antibacterial activity compared to the parent drug. nih.gov

Conversely, modifications at the 4-NH2 group of the pyrimidine (B1678525) ring, leading to Schiff base derivatives, have generally resulted in decreased or no antibacterial activity. nih.gov Docking studies have been instrumental in rationalizing these findings, demonstrating how different substituents interact with the active site of DHFR. nih.gov For example, some analogs with amide bonds have shown increased affinity for DHFR compared to Trimethoprim. nih.govmdpi.com

Table 1: SAR Insights for Trimethoprim Analogues

Modification SiteEffect on Antibacterial ActivityRationale/Key Findings
4-position of dimethoxy benzyl (B1604629) ringIntroduction of benzyloxy and phenyl ethanone (B97240) groups leads to an overall increase in antibacterial activity. nih.govEnhanced binding to DHFR. nih.gov
4-NH2 group of pyrimidine ringFormation of Schiff bases generally leads to very little or no antibacterial activity. nih.govUnfavorable for binding to target sites. frontiersin.org
Methylene (B1212753) linkerReplacement with an amide bond can increase affinity towards DHFR. nih.govmdpi.comAmide bond introduces new hydrogen bonding opportunities. ekb.eg
C6 and propargylic positionHydrophobic substitutions can increase anticancer potency. nih.govEnhanced interaction with human DHFR. nih.gov

Synthesis of Chemically Modified this compound for Research Probes

Chemically modified Trimethoprim derivatives are valuable tools for biological research, particularly for studying drug accumulation and efflux in bacteria. Fluorescently labeled Trimethoprim probes have been synthesized to visualize and quantify drug concentrations within bacterial cells. acs.orgnih.gov A common strategy involves modifying the 4-position of the phenyl ring, which is known to tolerate substitutions without a significant loss of activity. acs.org

The synthesis often employs click chemistry, a highly efficient and specific reaction, to attach a fluorophore to a Trimethoprim analog. acs.orgnih.gov For example, Trimethoprim-azide derivatives can be reacted with alkyne-derivatized fluorophores via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgnih.gov These fluorescent probes have been instrumental in assessing the impact of efflux pumps on drug accumulation in both wild-type and mutant bacteria. acs.orgnih.gov

Environmental Research on Trimethoprimsulfat

Environmental Fate and Transport of Trimethoprimsulfat

The environmental fate and transport of trimethoprim (B1683648) are governed by a complex interplay of its physicochemical properties and various environmental processes. frontiersin.orgnih.gov While it is designed for chemical stability, it undergoes biotic and physicochemical transformations in the environment. nih.gov Its n-octanol/water partition coefficient (logKow) is relatively low, ranging from 0.64 to 1.115, suggesting it is not particularly lipophilic. ufc.br

Trimethoprim is considered a persistent compound in many environmental settings. msd.com Its degradation half-life can vary widely, with estimated environmental half-lives in freshwater ranging from over 42 days to as long as 100 days. nih.gov Similarly, estimated half-lives in freshwater and marine sediment are also extensive, ranging from over 60 to 100 days. nih.gov However, a much shorter half-life of 5.7 days was determined in an experimental microcosm, indicating that persistence is highly dependent on local conditions. nih.gov In soil, the degradation of 13–84% of trimethoprim was observed over 61 days, with the rate depending on the soil type. frontiersin.org

Several degradation pathways for trimethoprim have been identified:

Biodegradation: This is a primary degradation route. Under anaerobic conditions with sulfate (B86663) as an electron acceptor, the initial step is demethylation, followed by further degradation of the hydroxyl-substituted product. msd.comcespu.pt In nitrifying sludge bacteria and algae, hydroxylation is a prevalent biotransformation reaction. mdpi.com Metabolic reactions observed in mammals, which may also occur in the environment, include oxidation, N-oxidation, O-demethylation, and hydroxylation. ufc.br

Photodegradation: Direct aquatic photodegradation in fresh and seawater is not a significant removal process for trimethoprim. ufc.brnih.gov Studies have shown that it degrades slowly under natural solar illumination, with one study noting only about 10% degradation in 500 minutes. ufc.brnih.gov However, indirect photodegradation initiated by hydroxyl (•OH) radicals can be an effective transformation pathway. researchgate.net

Hydrolysis: Hydrolysis is also considered insignificant in the environmental degradation of trimethoprim. ufc.brnih.gov

Advanced Oxidation Processes (AOPs): While not a natural environmental pathway, studies on engineered systems show that trimethoprim can be effectively degraded by processes like photo-Fenton oxidation and Fe(II)-activated persulfate. researchgate.netufc.br These studies reveal that different processes can lead to alternative degradation pathways, evidenced by the detection of different intermediate compounds. ufc.br

The biodegradability of trimethoprim is highly variable and depends significantly on the specific microbial community and environmental conditions.

In sewage treatment plants (STPs), trimethoprim often shows resistance to microbial degradation. drugbank.commerck.com Studies have demonstrated its high resistance in sewage from primary treatment and conventional activated sludge processes. drugbank.commerck.com The removal efficiency in STPs varies widely, with a reported average of 25.0% and a median of 30.0%. researchgate.net In contrast, one study found that primary degradation was completed within just three days in sewage from a nitrification process, highlighting the importance of specialized microbial populations. drugbank.commerck.com

Under specific conditions, microbial consortia can be acclimated to degrade trimethoprim. In anaerobic environments, its biodegradation can be coupled with sulfate respiration. msd.comcespu.pt The molecular structure of trimethoprim, containing electron-donating groups like -NH2, -OH, -CH3, and -OCH3, increases its susceptibility to biodegradation under various anaerobic conditions, depending on the availability of electron acceptors. cespu.pt However, some studies using common microorganisms such as Pseudomonas putida, Rhodococcus rhodochrous, and Aspergillus niger found trimethoprim to be totally non-degradable under their experimental conditions. nih.gov

Table 1: Biodegradation of Trimethoprim in Different Systems

System/ConditionObservationReference
Primary Sewage TreatmentHigh resistance to microbial degradation; lag phase of 10-15 days. merck.com, drugbank.com
Activated Sludge TreatmentHigh resistance to microbial degradation. merck.com, drugbank.com
Nitrification Process (Sewage)Primary degradation completed within 3 days. merck.com, drugbank.com
Anaerobic (Sulfate-Reducing)Biodegradation occurs via demethylation. msd.com, cespu.pt
Aerobic SoilDegradation dependent on microbial activity and soil type. frontiersin.org,
Pure Cultures (P. putida, etc.)Found to be non-degradable. nih.gov

Sorption is a key process influencing the mobility and bioavailability of trimethoprim in the environment. frontiersin.org

In aquatic systems, particularly in activated sludge from sewage treatment plants, sorption of trimethoprim is generally described as negligible. nih.govmerck.com This low sorption contributes to its presence in STP effluents.

Conversely, in soil environments, trimethoprim exhibits moderate to strong sorption. frontiersin.org This increased sorption reduces its mobility in soils and lowers the risk of it leaching into groundwater compared to other antibiotics like sulfamethoxazole (B1682508). frontiersin.org Column studies have confirmed this, showing a low recovery rate of trimethoprim (4.2–10.4%) in leachate, indicating strong retention in the soil. The distribution coefficients (Kd) for trimethoprim in soil are significantly higher (6.73–9.21 L/kg) compared to sulfonamides (0.03–0.47 L/kg), confirming its stronger adsorption capacity.

The sorption of trimethoprim is highly dependent on pH. As a weak base with pKa values around 6.16-7.16, its speciation changes with pH. nih.gov At low pH, it exists in a cationic (positively charged) form, which increases its affinity for negatively charged soil particles. Studies have shown that maximum adsorption occurs at acidic to neutral pH (around pH 2 to 6, depending on the soil type). Soil organic matter content also positively influences the sorption of trimethoprim.

Table 2: Sorption Coefficients (Kd) of Trimethoprim in Soil

Soil Type/HorizonKd Value (L/kg)Reference
Agricultural Soil (General)6.73 - 9.21
Arid Soil (General)7.42

Biodegradability Studies of this compound

Ecotoxicological Impact of this compound on Non-Human Biological Systems

Trimethoprim's intended biological activity as an inhibitor of dihydrofolate reductase raises concerns about its potential impact on non-target organisms in the environment. drugbank.comufc.br

Trimethoprim can affect the structure and function of environmental microbial communities. In soil, it has been shown to inhibit the activity of certain enzymes, such as phosphatase. frontiersin.org Its application can also cause a transient decrease in soil respiration, with the effect diminishing as the compound degrades or becomes less bioavailable. frontiersin.org

The ecotoxicity of trimethoprim has been evaluated for a range of aquatic organisms, including cyanobacteria, algae, crustaceans, and fish. merck.com The toxicity varies widely among different species. merck.com

Acute toxicity values (EC50/LC50) range from 5.1 mg/L for the marine alga Phaeodactylum tricornutum to 296 mg/L for the crustacean Daphnia magna. merck.com Chronic toxicity studies have yielded No Observed Effect Concentrations (NOEC) for various organisms. For example, a 21-day study with Daphnia magna found a NOEC of 0.85 mg/L, while a 21-day study with Zebrafish (Danio rerio) resulted in a NOEC of 0.157 mg/L. nih.gov Green algae appear to be relatively sensitive, with a 72-hour study on Pseudokirchneriella subcapitata showing a NOEC of 16 mg/L, but other studies on the cyanobacterium Synechococcus leopoliensis have shown much higher sensitivity. nih.govnih.gov

Studies on zebrafish (Danio rerio) embryos have shown that exposure to trimethoprim can cause various morphological alterations, including enlarged swim bladder, body curvatures, pericardial oedema, and head and eye malformations. mdpi.com Furthermore, the degradation products of trimethoprim may also pose a risk, although modeling studies suggest that the aquatic toxicity of most transformation products from •OH-initiated degradation is lower than that of the parent compound.

Table 3: Aquatic Ecotoxicity Data for Trimethoprim

Organism GroupSpeciesEndpointValue (mg/L)Exposure TimeReference
Acute Toxicity
AlgaePhaeodactylum tricornutumEC505.1- merck.com
AlgaePseudokirchneriella subcapitataEC5080.372 h nih.gov
CrustaceanDaphnia magnaEC509248 h nih.gov
FishPimephales promelasLC5010096 h nih.gov
Chronic Toxicity
AlgaePhaeodactylum tricornutumNOEC2.4- merck.com
AlgaePseudokirchneriella subcapitataNOEC1672 h nih.gov
CrustaceanDaphnia magnaNOEC0.8521 d nih.gov
FishDanio rerio (Zebrafish)NOEC0.15721 d nih.gov

Terrestrial Ecotoxicity Studies (Non-Specific Organism Groups)

Key research indicates that trimethoprim can have significant, albeit sometimes transient, effects on vital soil processes. One of the primary indicators of microbial activity, soil respiration (measured as CO2 evolution), has been shown to be inhibited by the presence of trimethoprim. researchgate.netnih.gov In laboratory studies, significant decreases in soil respiration were observed within the first few days of incubation with trimethoprim. researchgate.netfrontiersin.org This inhibitory effect was found to be concentration-dependent. researchgate.net The effective concentration that caused a 10% inhibition (EC10) for soil respiration within the first two days was determined to be 20 mg/kg of soil. nih.gov

Beyond respiration, the enzymatic activity of the soil microbiome is also susceptible to trimethoprim. Soil phosphatases, enzymes crucial for the mineralization of organic phosphorus, have been shown to be inhibited by trimethoprim at concentrations ranging from 1 to 300 mg/kg of soil. frontiersin.org This indicates that the compound can interfere with nutrient cycling processes essential for soil fertility. frontiersin.org

However, some studies suggest that the impact on processes like soil respiration can be temporary. The effects may diminish over time, potentially due to the degradation or decreasing bioavailability of the antibiotic in the soil matrix. frontiersin.org

ParameterOrganism/ProcessEndpointValueSource
Soil RespirationSoil MicroorganismsEC10 (2 days)20 mg/kg nih.gov
Enzyme ActivitySoil PhosphataseInhibitionObserved at 1-300 mg/kg frontiersin.org

Biotransformation of this compound in Environmental Matrices

The fate of Trimethoprim (TMP) in the environment is largely dictated by its transformation in various matrices, including soil and water. Biotransformation, primarily mediated by microorganisms, is a key process in its degradation.

In soil environments, trimethoprim can undergo degradation, though its persistence can be significant. Studies have calculated a half-life of approximately 26 days under both aerobic and anaerobic conditions, indicating that oxygen availability may not be a primary driver of its degradation rate in soil. frontiersin.org A key transformation product identified in multiple soil types is hydroxy trimethoprim (HTR), formed through the oxidation of the parent compound. nih.gov This metabolite has been shown to be persistent in many soil environments. nih.gov

In aqueous systems, such as in wastewater treatment plants, the biotransformation of trimethoprim is more complex and can follow different pathways depending on the conditions. The process is often incomplete in conventional treatment systems. mdpi.com Key transformation reactions include hydroxylation, O-demethylation, and cleavage of the molecule. zenodo.orgresearchgate.net

Research using laboratory-scale bioreactors has revealed that the initial concentration of trimethoprim significantly influences the transformation pathway. researchgate.net

At high initial concentrations (e.g., 500 µg/L), transformation primarily leads to the formation of two products resulting from hydroxylation of the pyrimidine (B1678525) ring and the methylene (B1212753) bridge. researchgate.net

At low, environmentally relevant concentrations (e.g., 5 µg/L), a more complex pathway is observed. This pathway involves the demethylation of a methoxy (B1213986) group to form 4-desmethyl-TMP, which is then further hydroxylated, oxidized, and cleaved to form intermediates and a final product, 2,4-diaminopyrimidine-5-carboxylic acid (DAPC). researchgate.net This latter compound was detected in the effluent of a sequencing batch reactor, accounting for a significant portion of the degraded trimethoprim. researchgate.net

These findings highlight that biotransformation does not always lead to complete mineralization but often results in the formation of various transformation products that may have their own environmental fate and toxicological profiles. nih.govzenodo.org

Transformation ProductAbbreviationTransformation PathwayEnvironmental MatrixSource
Hydroxy TrimethoprimHTRHydroxylation/OxidationSoil nih.gov
4-desmethyl-Trimethoprim4-desmethyl-TMPDemethylationWastewater researchgate.net
2,4-diaminopyrimidine-5-carboxylic acidDAPCDemethylation, Hydroxylation, Oxidation, CleavageWastewater researchgate.net

Advanced Analytical Methodologies for Trimethoprimsulfat

Chromatographic Techniques for Trimethoprimsulfat Detection

Chromatographic techniques are paramount for the separation and quantification of this compound, often in combination with its synergistically used partner, sulfamethoxazole (B1682508). These methods offer high resolution and sensitivity, crucial for analyzing complex samples.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound. scispace.com When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity for detecting trace levels of the compound. researchgate.net This combination is widely used for quantifying this compound in biological fluids like plasma and urine, as well as in environmental water samples. researchgate.netnih.gov

Several studies have detailed the development and validation of HPLC-MS/MS methods for this compound. For instance, a method for the simultaneous determination of Trimethoprim (B1683648) and sulfamethoxazole in dried plasma spots (DPS) and dried urine spots (DUS) demonstrated a validated range of 100–50,000 ng/ml for Trimethoprim in DPS and 500–250,000 ng/ml in DUS. nih.gov Another study focusing on tilapia fillets utilized liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) for the multiresidue analysis of sulfonamides and Trimethoprim. nih.gov

The choice of chromatographic conditions is critical. Reversed-phase columns, such as C18, are commonly employed. scispace.comnih.govnih.gov Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with additives like formic acid to improve peak shape and ionization efficiency. scispace.comnih.govnih.gov

Table 1: HPLC-MS/MS Methods for this compound Analysis

Matrix Chromatographic Column Mobile Phase Detection Limit of Quantification (LOQ) Reference
Dried Plasma Spots (DPS) C8 HPLC column Not specified MS/MS 100 ng/ml nih.gov
Dried Urine Spots (DUS) C8 HPLC column Not specified MS/MS 500 ng/ml nih.gov
Tilapia Fillet C18 0.1% formic acid in water and acetonitrile QTOF/MS Not specified nih.gov
Honey Kinetex 2.6µ PFP 100 Å Not specified MS/MS 1 µg/Kg shimadzu.com
Medicated Feed Phenomenex Kinetex C18 0.1% formic acid in water and acetonitrile MS 10.4 mg/kg to 119.3 mg/kg nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)

Capillary electrophoresis (CE) coupled with mass spectrometry offers a powerful alternative for the analysis of this compound. nih.gov This technique provides high separation efficiency and requires minimal sample and reagent volumes, making it a "green" analytical choice. researchgate.net CE-MS/MS has been successfully applied to the multiresidue determination of sulfonamides and Trimethoprim in meat and groundwater samples. nih.gov The methods developed have demonstrated low limits of detection and quantification, well below the maximum residue limits set by regulatory bodies. nih.gov

A study employing micellar electrokinetic capillary chromatography (MEKC) for the simultaneous determination of sulfamethoxazole and Trimethoprim utilized a 30 mM borate (B1201080) buffer (pH 9.0) with 60 mM sodium dodecyl sulfate (B86663) and 10% (v/v) ethanol (B145695) as the background electrolyte. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

While less common than liquid chromatography for a polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often requiring a derivatization step to increase the volatility of the analyte. iarc.fr GC-MS/MS provides high sensitivity and is a robust technique for confirmatory analysis. researchgate.net

Spectroscopic Methods for this compound Analysis

Spectroscopic methods offer simpler and more cost-effective alternatives for the quantification of this compound, particularly in pharmaceutical formulations.

UV-Visible Spectrophotometry: This is a widely used technique for the determination of Trimethoprim in bulk and tablet forms. edu.krd Methods are often based on the formation of colored ion-pair complexes with reagents like bromophenol blue, bromocresol purple, or alizarin (B75676) red S, which can be measured at their respective maximum absorbance wavelengths. edu.krdtandfonline.com For example, the reaction with bromophenol blue produces a yellow chromogen with a maximum absorbance at 422 nm. edu.krd Another method involves the reaction with 1, 2-naphthoquinone sulphonate (NQS) to form a colored product with maximal absorption at 478 nm. connectjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been utilized for the determination of Trimethoprim and sulfamethoxazole mixtures in tablets and powders. nih.gov Spectra are typically acquired in deuterated dimethylsulfoxide (DMSO-d6) with an internal standard like 1,4-dinitrobenzene (B86053) for quantification. nih.gov

Table 2: Spectroscopic Methods for this compound Determination

Method Reagent/Technique λmax (nm) Concentration Range (µg/ml) Reference
Extractive Spectrophotometry Bromophenol Blue (BPB) 422 4.0-24 edu.krd
Extractive Spectrophotometry Bromocresol Purple (BCP) 418 5.0-25 edu.krd
Spectrophotometry Bromothymol Blue (BTB) Not specified 2.9-23.2 tandfonline.com
Spectrophotometry Bromocresol Green (BCG) Not specified 2.9-27.5 tandfonline.com
Spectrophotometry Alizarin Red S (ARS) Not specified 3.0-12.0 tandfonline.com
Spectrophotometry 1, 2-naphthoquinone sulphonate (NQS) 478 5-16 connectjournals.com

Sample Preparation Techniques for Complex Matrices (Environmental and In Vitro Biological)

Effective sample preparation is a critical step to remove interferences, pre-concentrate the analyte, and prevent matrix effects before instrumental analysis. researchgate.netijpsjournal.com

Solid-Phase Extraction (SPE): This is a widely adopted technique for the extraction and cleanup of this compound from various matrices, including water, wastewater, and biological fluids. researchgate.netmdpi.com Different sorbents can be used, such as hydrophilic-lipophilic balanced (HLB) polymers and mixed-mode anion exchange cartridges, to effectively isolate the analyte. mdpi.com For instance, a method for analyzing 16 sulfonamides and Trimethoprim in different water matrices used SPE with a silica (B1680970) cartridge cleanup.

Liquid-Liquid Extraction (LLE): LLE is a classical sample preparation method that has been used for the extraction of Trimethoprim from plasma. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach has been successfully applied to the extraction of Trimethoprim and sulfonamides from tilapia fillets and honey. nih.govshimadzu.comresearchgate.net This method typically involves an extraction with an organic solvent, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup. nih.gov

Dried Matrix Spots (DMS): Techniques like dried plasma spots (DPS) and dried urine spots (DUS) offer advantages in terms of sample collection, storage, and transport. nih.govnih.gov An HPLC-MS/MS method has been validated for the quantification of Trimethoprim in DPS and DUS. nih.gov

Development of Novel Detection and Quantification Approaches (e.g., Green Analytical Chemistry)

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into method development to minimize the environmental impact of analytical procedures. mdpi.com This involves reducing solvent and reagent consumption, minimizing waste generation, and improving analyst safety. mdpi.com

The use of miniaturized techniques like capillary electrophoresis and microextraction methods aligns well with GAC principles. researchgate.netnih.gov For example, dispersive liquid-liquid microextraction (DLLME) using in-situ hydrophobic deep eutectic solvents has been developed as a green alternative to traditional extraction methods. mdpi.com Electrochemical sensors are also gaining prominence as a green analytical tool due to their rapid response, high sensitivity, and low environmental footprint. mdpi.com The development of such sustainable methods is crucial for the long-term monitoring of compounds like this compound in the environment.

Computational and Theoretical Studies of Trimethoprimsulfat

Molecular Modeling and Docking Simulations of Trimethoprimsulfat

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Trimethoprim (B1683648), and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and conformational changes that occur upon complex formation.

In the context of Trimethoprim, these simulations have been instrumental in understanding its mechanism of action as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folic acid synthesis. mdpi.comdrugbank.com Furthermore, computational studies have explored the potential for repurposing Trimethoprim as an inhibitor for other targets, such as the colchicine-binding site (CBS) in tubulin, which is relevant in cancer therapy. researchgate.netresearchgate.net

Molecular docking studies have been performed to predict the binding affinity of Trimethoprim and its derivatives to various protein targets. For instance, docking simulations with the Caspase-3 enzyme, which plays a role in apoptosis, have been conducted to evaluate the anticancer potential of novel Trimethoprim-based metal complexes. mdpi.com These studies often involve generating multiple possible binding poses and scoring them based on various energy functions to identify the most favorable interaction.

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions reveals the specific molecular forces that stabilize the complex between this compound and its target protein. These interactions are crucial for its biological activity.

Key Interactions with Dihydrofolate Reductase (DHFR):

Hydrogen Bonds: Trimethoprim is known to form critical hydrogen bonds with key amino acid residues within the active site of bacterial DHFR. mdpi.com These interactions are fundamental to its inhibitory effect.

Ionic Interactions: The protonated pyrimidine (B1678525) ring of Trimethoprim can form ionic interactions with acidic residues, such as glutamate (B1630785) or aspartate, in the active site. mdpi.com

Interactions in Potential New Applications:

Tubulin Interaction: In a study exploring the repurposing of Trimethoprim as a colchicine-binding site (CBS) inhibitor, molecular docking revealed a binding affinity with an average CDOCKER_ENERGY of -33.75 kcal/mol. researchgate.netresearchgate.net The interactions included alkyl/pi-alkyl interactions with residues like Ileβ378, Alaβ316, Leuβ248, Alaβ250, and Leuβ255. researchgate.net Additionally, a carbon-hydrogen bond with Valβ238 and a pi-sulfur interaction with Metβ259 were observed. researchgate.net

Caspase-3 Interaction: Molecular docking of Trimethoprim and its derivatives with Caspase-3 showed binding energies ranging from -6.90 to -9.05 kcal/mol, suggesting potential for anticancer activity. mdpi.com

The following table summarizes some of the key interactions identified through computational studies:

Target ProteinInteracting ResiduesType of InteractionReference
Dihydrofolate Reductase (DHFR)Glu-30Hydrogen Bond, Ionic Interaction mdpi.com
Tubulin (Colchicine-Binding Site)Ileβ378, Alaβ316, Leuβ248, Alaβ250, Leuβ255, Valβ238, Metβ259Alkyl/Pi-Alkyl, Carbon-Hydrogen Bond, Pi-Sulfur researchgate.net
Caspase-3Arg A64, Ser A120Hydrogen Bond mdpi.com

Conformational Analysis of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of this compound, both in its free state and when bound to a target, is critical for its biological activity.

The flexibility of the trimethoxybenzyl group relative to the diaminopyrimidine ring allows Trimethoprim to adopt various conformations. The specific conformation adopted upon binding to a target is often the one that maximizes favorable interactions and minimizes steric clashes within the binding pocket.

A study using STD-NMR intensity-restrained CORCEMA-ST optimization determined the solution structure of Trimethoprim within the binding pocket of bovine DHFR. nih.gov The findings indicated that its solution structure is essentially identical to the one observed in the crystal structure of the homologous chicken liver DHFR/Trimethoprim complex. nih.gov This suggests that the bound conformation is conserved across different species' DHFR enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target.

QSAR and pharmacophore models are valuable tools in drug design, enabling the prediction of the activity of novel compounds and guiding the optimization of lead molecules. For Trimethoprim and its analogs, these methods have been employed to understand the structural features that govern their inhibitory activity against DHFR.

A 3D-QSAR study on a series of sulfa drugs, often used in combination with Trimethoprim, provided a pharmacophore model for the inhibition of dihydropteroate (B1496061) synthetase (DHPS). asm.org While not directly focused on this compound, this highlights the application of these methods in the broader context of its therapeutic use. The study achieved a cross-validated r² value of 0.699 and a conventional r² value of 0.964 for a dataset of 36 analogs, indicating a robust and predictive model. asm.org

Pharmacophore models typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. medsci.orgnih.gov For Trimethoprim, key pharmacophoric features would include the amino groups on the pyrimidine ring (hydrogen bond donors and acceptors) and the trimethoxybenzyl group (hydrophobic and aromatic features).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, binding stability, and the influence of solvent.

MD simulations have been used to study the stability of the Trimethoprim-tubulin complex. researchgate.netresearchgate.net A 100-nanosecond simulation confirmed the stability of the complex, with the root mean square deviation (RMSD) of the protein backbone remaining below 2.5 Å. researchgate.netresearchgate.net The root mean square fluctuation (RMSF) of the binding site residues increased, suggesting increased flexibility to accommodate the ligand. researchgate.netresearchgate.net The radius of gyration (Rg) also showed an acceptable increase, indicating that the protein unfolds slightly to facilitate binding. researchgate.net

In another study, MD simulations were used to assess the effect of mutations in S. aureus dfrB on the binding free energy of Trimethoprim. nih.gov These simulations, even very short ones of 50 picoseconds, were able to classify mutations as conferring resistance or not. nih.gov This demonstrates the power of MD simulations in predicting antibiotic resistance.

The following table summarizes key parameters from MD simulations of Trimethoprim complexes:

SystemSimulation TimeAverage RMSD (Protein Backbone)Key FindingsReference
Trimethoprim-tubulin100 ns< 2.5 ÅStable complex, increased flexibility of binding site residues. researchgate.netresearchgate.net
Trimethoprim-S. aureus dfrB50 psNot specifiedSufficient to classify resistance-conferring mutations. nih.gov

In Silico Prediction of Biochemical Interactions

In silico methods for predicting biochemical interactions encompass a wide range of computational techniques that go beyond molecular modeling and simulations. These can include network analysis of drug-drug interactions and predictions of metabolic pathways.

A physiologically-based pharmacokinetic (PBPK) model of Trimethoprim was developed to predict its drug-drug interactions (DDIs). dntb.gov.uanih.gov This model incorporated key features such as intestinal efflux via P-glycoprotein (P-gp), metabolism by CYP3A4, and renal clearance. dntb.gov.uanih.gov The model successfully predicted DDIs with drugs like metformin, repaglinide, pioglitazone, and rifampicin, with all predicted DDI ratios being within 1.5-fold of clinically observed values. dntb.gov.uanih.gov

This PBPK model illustrates a network of interactions where Trimethoprim acts as an inhibitor of MATE1, OCT1, OCT2, and CYP2C8, affecting the pharmacokinetics of other drugs. nih.govresearchgate.net Conversely, Trimethoprim can be a "victim" drug in interactions with substances like rifampicin, which can induce its metabolism. nih.govresearchgate.net

These in silico predictions are crucial for understanding the broader biochemical context of this compound's action and for anticipating potential interactions when co-administered with other medications.

Preclinical Pharmacokinetic Research of Trimethoprimsulfat

Comparative Pharmacokinetic Studies in Animal Models (Non-Human)

Preclinical pharmacokinetic evaluations in animal models are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before human trials. For Trimethoprim (B1683648), these studies have been performed across several species, including rodents and non-human primates, to establish a comprehensive understanding of its disposition.

Studies in rodents, particularly rats and mice, have provided foundational knowledge of Trimethoprim's pharmacokinetics.

Absorption: Following oral administration in rats, Trimethoprim is absorbed rapidly and almost entirely from the gastrointestinal tract. jst.go.jp Research indicates a remarkably short absorption half-life of just 18 minutes in this species. jst.go.jp

Distribution: Once absorbed, Trimethoprim is quickly distributed from the bloodstream to various tissues. jst.go.jp Plasma protein binding in rodents is reported to be between 44% and 70%. msdvetmanual.comnih.govfda.govhiv.gov The volume of distribution (Vd) in broiler chickens, for comparison, has been measured at 2.632 L/kg and 3.14 L/kg in separate studies, indicating extensive tissue distribution. agriculturejournals.cznih.gov In rats, the compound readily enters most organs, with the notable exception of the brain, where penetration is limited. jst.go.jpnih.gov The highest concentrations are consistently observed in the kidneys, followed by the liver and lungs. jst.go.jpmsdvetmanual.comiarc.fr While it can cross the blood-brain barrier, concentrations in the central nervous system (CNS) are significantly lower than those in serum. nih.govfrontiersin.org

Metabolism: The liver is the primary site of Trimethoprim metabolism. ratguide.com In rats, the main metabolic pathways identified are O-demethylation, ring N-oxidation, and α-hydroxylation. jst.go.jp This biotransformation results in several metabolites, including 3-Demethyl-trimethoprim, 4-Demethyltrimethoprim (which is primarily excreted as a glucuronide conjugate), Trimethoprim ring N-oxide, and α-hydroxy-trimethoprim. jst.go.jp Studies have also detected the covalent binding of Trimethoprim to liver proteins in rats. oup.comnih.gov

Excretion: The primary route of elimination for Trimethoprim and its metabolites is through the kidneys into the urine. jst.go.jpmsdvetmanual.commerckvetmanual.com In studies using radiolabeled Trimethoprim in rats, approximately 95% of the administered dose was recovered from urine and feces within 72 hours, with over 85% of this recovery occurring via the urinary route. jst.go.jp A significant portion of the drug is excreted unchanged; about 30% of the dose recovered in the initial 8 hours of urine collection was intact Trimethoprim. jst.go.jp

Interactive Table: Pharmacokinetic Parameters of Trimethoprim in Rodents and Chickens

ParameterValue (Species: Rat)Value (Species: Broiler Chicken)Reference
Absorption Half-life (T½ abs) 18 minutesNot Reported jst.go.jp
Time to Peak Concentration (Tmax) Not Reported1.5 hours agriculturejournals.cz
Peak Concentration (Cmax) Not Reported2.1 ± 1.0 µg/mL agriculturejournals.cz
Elimination Half-life (T½) ~6 hours (plasma)0.88 - 1.49 hours agriculturejournals.cznih.goviarc.fr
Volume of Distribution (Vd) High (Implied)2.6 - 3.1 L/kg agriculturejournals.cznih.gov
Plasma Protein Binding 65-70%Not Reported nih.gov
Clearance (Cl) Not Reported1.53 - 2.7 L/h agriculturejournals.cznih.gov

Non-human primates, such as rhesus and cynomolgus monkeys, serve as a critical translational model due to their physiological similarity to humans.

Pharmacokinetic studies in these models confirm the extensive tissue distribution of Trimethoprim. avma.orgresearchgate.net In rhesus monkeys, tissue concentrations of Trimethoprim are generally higher than corresponding serum levels, with the exception of the brain, skin, and fat. researchgate.net The most significant uptake occurs in the kidney and liver, which aligns with findings in rodent models. researchgate.net The distribution into lung tissue and bronchial fluid has also been reported to be excellent in monkeys. avma.org Repeated-dose studies in monkeys have been conducted, providing further data on the compound's disposition over time. defra.gov.ukhres.ca

Interactive Table: Tissue Distribution of Trimethoprim in Rhesus Monkeys

TissueConcentration Relative to SerumReference
Kidney Greater than serum researchgate.net
Liver Greater than serum researchgate.net
Lung Greater than serum researchgate.net
Heart Greater than serum researchgate.net
Brain Less than serum researchgate.net
Skin Less than serum researchgate.net
Fat Less than serum researchgate.net

Interspecies scaling is a mathematical approach used to predict the pharmacokinetics of a drug in humans based on data from preclinical animal studies. nih.govnih.gov This methodology is a cornerstone of drug development, helping to estimate initial safe and effective doses for first-in-human clinical trials. dovepress.complos.org

The fundamental principle of allometric scaling is that many physiological and pharmacokinetic parameters—such as clearance (CL) and volume of distribution (Vd)—correlate with the body weight (BW) of the species according to a power law equation:

Y = a ⋅ Wb

Where Y is the pharmacokinetic parameter of interest, W is the body weight, and a and b are the allometric coefficient and exponent, respectively.

By determining these parameters for a compound like Trimethoprim across several species (e.g., mouse, rat, monkey), a logarithmic plot of the parameter versus body weight can be generated. dovepress.complos.org The resulting linear relationship allows for extrapolation to predict the corresponding parameter in humans. nih.gov More complex models may incorporate additional factors, such as maximum lifespan potential (MLP) or brain weight, to improve the accuracy of the prediction, particularly for clearance. plos.org This predictive process is standard for small molecules like Trimethoprim and is vital for bridging the gap between preclinical data and clinical application. nih.gov

Pharmacokinetics in Non-Human Primates

Tissue Distribution and Biotransformation in Non-Human Systems

The distribution into various tissues and subsequent biotransformation are defining characteristics of a drug's pharmacokinetic profile.

Tissue Distribution: Across non-human species, Trimethoprim demonstrates extensive and rapid diffusion into body tissues and fluids. msdvetmanual.commerckvetmanual.com A consistent finding is that tissue concentrations, particularly in the kidney, liver, and lungs, often surpass the concentrations found in plasma. msdvetmanual.comiarc.frmerckvetmanual.comnih.gov In rats, studies confirm high levels in these excretory and metabolic organs. jst.go.jpiarc.fr Similarly, in rhesus monkeys, the kidney and liver show the greatest drug uptake. researchgate.net This preferential accumulation in key organs of metabolism and excretion is a critical aspect of its disposition. Conversely, penetration into the central nervous system remains consistently low across species. jst.go.jpnih.gov

Biotransformation: Trimethoprim undergoes significant hepatic biotransformation in animals. msdvetmanual.commerckvetmanual.com In vitro and in vivo studies in rats have elucidated several metabolic pathways, including O-demethylation, α-hydroxylation, and N-oxidation on the pyrimidine (B1678525) ring. jst.go.jp The principal metabolites identified are the 1- and 3-oxides and the 3- and 4-hydroxy derivatives. fda.govhiv.gov Some of these metabolites, such as 4-Demethyltrimethoprim, are further conjugated with glucuronic acid before excretion. jst.go.jp Research in rats has also revealed that Trimethoprim or its metabolites can form covalent bonds with proteins in the liver, a process that is subject to interspecies differences. oup.comnih.gov

Interactive Table: Relative Tissue Distribution of Trimethoprim in Rats

TissueConcentration Relative to Plasma/SerumReference
Kidney Several-fold higher jst.go.jpnih.gov
Liver Higher jst.go.jp
Lung Higher jst.go.jp
Bone Marrow Appreciable levels jst.go.jp
Brain Lowest concentration jst.go.jp

Future Research Directions for Trimethoprimsulfat

Exploration of New Antimicrobial Resistance Mechanisms

The increasing prevalence of trimethoprim (B1683648) resistance worldwide underscores the urgent need to explore novel resistance mechanisms. frontiersin.org A primary and well-documented mechanism of resistance is the acquisition of dihydrofolate reductase (DFR) enzymes that are resistant to the drug. frontiersin.orgnih.gov These resistant DFR enzymes are often encoded by genes, such as dfrA, that can be transferred between bacteria on mobile genetic elements like plasmids. frontiersin.org For instance, the dfrA14 gene has been identified on a small plasmid in Shigella sonnei, contributing to a significant increase in trimethoprim resistance in certain regions. frontiersin.org

Beyond the acquisition of resistant enzymes, other mechanisms contribute to trimethoprim resistance. These include:

Overproduction of the target enzyme: Bacteria can overcome the inhibitory effect of trimethoprim by producing an excessive amount of the normal DFR enzyme. nih.govascls.org

Permeability barriers and efflux pumps: Some bacteria possess mechanisms to prevent trimethoprim from entering the cell or to actively pump it out, thereby reducing its intracellular concentration. oup.comoup.com

Mutational or recombinational changes in the target enzyme: Alterations in the genetic code of the chromosomal DFR enzyme can reduce its affinity for trimethoprim. oup.comoup.com

Naturally insensitive target enzymes: Some bacterial species inherently possess DFR enzymes that are not effectively inhibited by trimethoprim. oup.comoup.com

Future research should focus on identifying and characterizing new dfr genes and their variants. Furthermore, a deeper understanding of the interplay between different resistance mechanisms within a single bacterial strain is crucial. Investigating the regulatory networks that control the expression of resistance genes and the function of efflux pumps will provide a more comprehensive picture of how resistance emerges and spreads.

Table 1: Known Mechanisms of Trimethoprim Resistance

MechanismDescriptionExamples of Involved Genes/Elements
Acquisition of Resistant DFRBacteria acquire genes encoding for a dihydrofolate reductase enzyme that is not inhibited by trimethoprim.dfrA1, dfrA8, dfrA14, dhfrI, dhfrII frontiersin.orgoup.com
Overproduction of Target EnzymeIncreased production of the native dihydrofolate reductase enzyme, overwhelming the antibiotic.Documented in E. coli nih.gov
Efflux PumpsActive transport of trimethoprim out of the bacterial cell.Implicated in resistance in P. aeruginosa oup.comoup.com
Altered PermeabilityChanges in the bacterial cell wall or membrane that reduce the uptake of trimethoprim.Considered a contributing factor in some bacteria oup.comoup.com
Target Site ModificationMutations in the chromosomal gene for dihydrofolate reductase leading to reduced binding of trimethoprim.A known mechanism of resistance oup.comoup.com

Development of Advanced Synthetic Strategies for Complex Derivatives

To combat resistance and potentially broaden the therapeutic applications of trimethoprim, the development of advanced synthetic strategies for creating complex derivatives is a key research area. ekb.eg Modifications to the core trimethoprim structure can lead to compounds with improved efficacy, altered target specificity, or the ability to overcome existing resistance mechanisms. ekb.eg

One approach involves the synthesis of derivatives with modified linkers or substituents. For example, replacing the methylene (B1212753) bridge in the trimethoprim molecule with an amide bond and extending the linker between the two aromatic rings has been explored. mdpi.com Such modifications aim to enhance the binding affinity of the derivatives to the dihydrofolate reductase enzyme. mdpi.com Research has shown that introducing an amide bond can increase the affinity of trimethoprim analogs for human DHFR. mdpi.com

Another strategy focuses on creating derivatives by coupling trimethoprim with other molecules, such as substituted phenols, to generate novel compounds with potentially enhanced biological activity. ekb.eguobaghdad.edu.iq The synthesis of hydroxy trimethoprim derivatives with various substituents has also been investigated, leading to the identification of compounds with improved antibacterial properties. researchgate.net

Future synthetic efforts could explore:

Dimerization: Covalently linking two trimethoprim molecules or a trimethoprim molecule with another pharmacophore to create dimeric compounds with novel properties. researchgate.net

Hybrid Molecules: Combining the structural features of trimethoprim with those of other antimicrobial agents to develop hybrid drugs with dual modes of action.

Targeted Modifications: Utilizing computational modeling to design and synthesize derivatives with specific structural changes aimed at inhibiting resistant DFR enzymes.

Application of Artificial Intelligence and Machine Learning in Trimethoprimsulfat Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into this compound, from understanding resistance to discovering new derivatives. These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are not readily apparent through traditional methods.

In the context of antimicrobial resistance, ML algorithms can be used to:

Predict Resistance: Analyze genomic data from bacteria to predict their susceptibility to trimethoprim. asm.orgresearchgate.net For example, ML models have been developed to predict trimethoprim minimum inhibitory concentrations (MIC) in Streptococcus pneumoniae with high accuracy based on genetic mutations. asm.org

Identify Resistance Determinants: Utilize genome-wide association studies (GWAS) in conjunction with ML to identify novel genes and mutations associated with trimethoprim resistance. asm.org

Accelerate Diagnostics: Integrate ML with diagnostic platforms like MALDI-TOF mass spectrometry to rapidly identify resistant strains of bacteria, potentially reducing the time for diagnosis from days to minutes. nih.gov

For drug discovery and development, AI and ML can:

Design Novel Derivatives: Employ in silico methods to design and screen virtual libraries of trimethoprim derivatives for their potential activity against both susceptible and resistant bacterial strains.

Predict Drug Efficacy: Develop models that can predict the effectiveness of different treatment regimens, as has been demonstrated in the context of urinary tract infections. contagionlive.com

Optimize Environmental Risk Assessment: Use ML models to predict the removal of trimethoprim in water treatment systems, thereby improving the accuracy of environmental risk assessments. researchgate.net

The continued development and application of AI and ML promise to accelerate the pace of research and provide innovative solutions to the challenges associated with this compound.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when evaluating Trimethoprim-sulfamethoxazole’s efficacy against emerging bacterial strains?

  • Methodological Answer:

  • Use standardized protocols for minimum inhibitory concentration (MIC) assays, including appropriate control groups (e.g., antibiotic-free controls, reference strains) and replicate testing to ensure reproducibility .
  • Incorporate demographic variables (e.g., patient age, immune status) and bacterial resistance profiles into in vitro models to reflect clinical heterogeneity .
  • Adhere to ethical guidelines for studies involving animal models, such as dose optimization to minimize toxicity .

Q. How should researchers address conflicting data on Trimethoprim-sulfamethoxazole resistance mechanisms across studies?

  • Methodological Answer:

  • Perform genomic sequencing to identify mutations in dfrA and folP genes, which confer resistance to Trimethoprim and sulfamethoxazole, respectively. Cross-validate findings using phenotypic assays (e.g., disk diffusion) and comparative analysis with public databases like CARD .
  • Use statistical models (e.g., multivariate regression) to account for confounding factors such as regional antibiotic usage patterns .

Q. What are the best practices for validating Trimethoprim-sulfamethoxazole synergism in combination therapies?

  • Methodological Answer:

  • Employ checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs). Ensure results are interpreted using established criteria (e.g., FICI ≤0.5 indicates synergism) .
  • Replicate experiments under varying pH and serum protein conditions to assess pharmacokinetic stability .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models improve dosing strategies for Trimethoprim-sulfamethoxazole in immunocompromised populations?

  • Methodological Answer:

  • Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM) to account for inter-individual variability in drug clearance. Integrate renal function metrics (e.g., eGFR) and protein-binding data .
  • Validate models with therapeutic drug monitoring (TDM) data from clinical cohorts, adjusting for covariates like drug-drug interactions .

Q. What methodologies resolve contradictions in clinical trial outcomes for Trimethoprim-sulfamethoxazole prophylaxis in recurrent UTIs?

  • Methodological Answer:

  • Conduct meta-analyses with subgroup stratification by pathogen type (e.g., E. coli vs. Klebsiella), ensuring heterogeneity is assessed via I² statistics. Use GRADE criteria to evaluate evidence quality .
  • Design prospective studies with adaptive trial designs (e.g., Bayesian response-adaptive randomization) to dynamically adjust enrollment based on interim efficacy data .

Q. How can researchers optimize in silico models to predict Trimethoprim-sulfamethoxazole resistance evolution?

  • Methodological Answer:

  • Apply machine learning algorithms (e.g., random forests) trained on genomic, epidemiological, and drug utilization datasets. Validate predictions using in vitro experimental evolution assays .
  • Incorporate spatial-temporal data to model resistance spread in hospital vs. community settings .

Data Presentation & Reproducibility

Q. What are the key guidelines for reporting Trimethoprim-sulfamethoxazole cytotoxicity data in preclinical studies?

  • Methodological Answer:

  • Use standardized metrics (e.g., IC₅₀ values with 95% confidence intervals) and disclose cell line authentication details (e.g., ATCC numbers). Avoid subjective terms like "significant" unless supported by pre-specified statistical thresholds (e.g., p <0.05) .
  • Provide raw data in supplementary materials, including instrument calibration logs and negative/positive controls .

Q. How should conflicting pharmacokinetic data be visualized to enhance interpretability?

  • Methodological Answer:

  • Use heatmaps to display drug concentration-time profiles across subgroups, with color gradients indicating therapeutic thresholds. Include error bars for standard deviations and annotations for outliers .
  • Apply CONSORT or STROBE guidelines for figure annotations to ensure clarity .

Ethical & Regulatory Considerations

Q. What frameworks ensure ethical recruitment of pediatric populations in Trimethoprim-sulfamethoxazole trials?

  • Methodological Answer:

  • Follow PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to define eligibility. Obtain dual consent from guardians and assent from participants aged ≥7 years .
  • Use adaptive dosing protocols to minimize risks in pharmacokinetic substudies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.